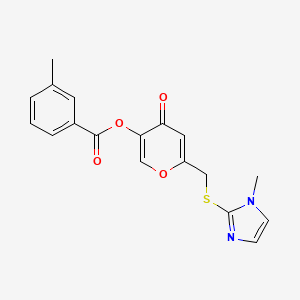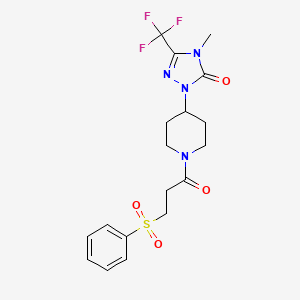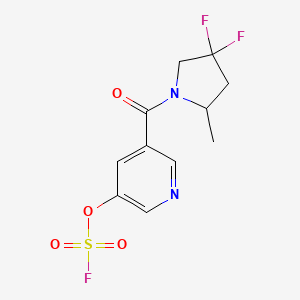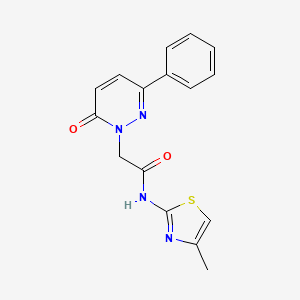
1-(3-Fluoro-1-adamantyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-1-adamantyl)ethanamine, also known as 1-FAE, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of adamantylamines, which are known for their unique chemical and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-1-adamantyl)ethanamine involves its interaction with the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the release of dopamine. 1-(3-Fluoro-1-adamantyl)ethanamine inhibits the reuptake of dopamine by binding to DAT, leading to an increase in dopamine release. This property makes it a potential candidate for the treatment of neuropsychiatric disorders such as ADHD.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Fluoro-1-adamantyl)ethanamine has various biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which is responsible for the regulation of movement and reward. 1-(3-Fluoro-1-adamantyl)ethanamine has also been found to increase the release of norepinephrine and serotonin, which are neurotransmitters that regulate mood and arousal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3-Fluoro-1-adamantyl)ethanamine is its unique chemical structure, which makes it a potential candidate for the development of novel drugs for the treatment of neuropsychiatric disorders. However, one of the limitations of 1-(3-Fluoro-1-adamantyl)ethanamine is its limited availability, which makes it difficult to conduct large-scale experiments.
Direcciones Futuras
There are various future directions for the research on 1-(3-Fluoro-1-adamantyl)ethanamine. One of the potential directions is the development of novel drugs based on the chemical structure of 1-(3-Fluoro-1-adamantyl)ethanamine for the treatment of neuropsychiatric disorders. Another direction is the investigation of the potential applications of 1-(3-Fluoro-1-adamantyl)ethanamine in other scientific research fields such as cancer research and drug discovery.
Conclusion:
In conclusion, 1-(3-Fluoro-1-adamantyl)ethanamine is a novel compound that has gained attention in recent years due to its potential applications in scientific research. Its unique chemical structure and pharmacological properties make it a potential candidate for the development of novel drugs for the treatment of neuropsychiatric disorders. Further research is needed to explore the full potential of 1-(3-Fluoro-1-adamantyl)ethanamine in various scientific research fields.
Métodos De Síntesis
The synthesis of 1-(3-Fluoro-1-adamantyl)ethanamine involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride, followed by the addition of 3-fluoro-1-propanamine. The resulting product is then reduced using lithium aluminum hydride to obtain 1-(3-Fluoro-1-adamantyl)ethanamine. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-1-adamantyl)ethanamine has shown potential applications in various scientific research fields. One of the primary applications is in the field of neuroscience, where it has been found to interact with the dopamine transporter and modulate the release of dopamine. This property makes it a potential candidate for the treatment of various neuropsychiatric disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-(3-fluoro-1-adamantyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKAZSVBLPTEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2945433.png)






![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)
![6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945446.png)

![1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2945450.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)
